N-(2-Oxopyrrolidin-3-YL)benzamide
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Overview
Description
N-(2-Oxopyrrolidin-3-YL)benzamide: is a chemical compound with the molecular formula C11H12N2O2 It is characterized by the presence of a benzamide group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxopyrrolidin-3-YL)benzamide typically involves the reaction of 2-oxopyrrolidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-Oxopyrrolidin-3-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-(2-Oxopyrrolidin-3-YL)benzamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It can act as a ligand in biochemical assays .
Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents .
Mechanism of Action
The mechanism of action of N-(2-Oxopyrrolidin-3-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidinone ring plays a crucial role in its binding affinity and specificity . The pathways involved include inhibition of enzyme activity and alteration of signal transduction processes .
Comparison with Similar Compounds
- N-(3,5-difluorophenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- 2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide
Comparison: N-(2-Oxopyrrolidin-3-YL)benzamide is unique due to its specific structural features, such as the position of the oxopyrrolidinone ring and the nature of the benzamide group. These structural differences contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(2-oxopyrrolidin-3-yl)benzamide |
InChI |
InChI=1S/C11H12N2O2/c14-10(8-4-2-1-3-5-8)13-9-6-7-12-11(9)15/h1-5,9H,6-7H2,(H,12,15)(H,13,14) |
InChI Key |
RSHFEKLGJRYQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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